(4-Chlorophenyl)(2-methylcyclopropyl)methanamine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyl and cyclopropyl rings, the chlorine atom, and the methyl group. The presence of the nitrogen atom in the methanamine group could potentially allow for hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The chlorine atom on the phenyl ring could be substituted with other groups in a nucleophilic aromatic substitution reaction. The cyclopropyl ring could potentially undergo ring-opening reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the phenyl and cyclopropyl rings, the chlorine atom, and the methyl group. The compound is likely to be a solid at room temperature, given that it’s a hydrochloride salt .Scientific Research Applications
Improved Industrial Synthesis Methods
A novel industrial synthesis method has been developed for antidepressant sertraline hydrochloride, showcasing an advantageous approach over previously reported processes. This method utilizes N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate, highlighting a stable and environmentally friendly pathway to achieve high purity pharmaceutical ingredients (Krisztina Vukics et al., 2002).
Chemical Synthesis and Reaction Studies
Research on cyclopropenone oximes has led to the preparation of various cyclopropenone oxime hydrochlorides with significant yields. These compounds have shown to react with alkyl and aryl isocyanates, producing 1:2 addition products like 4,6-diazaspiro[2.3]hexenones, demonstrating their potential in creating new chemical entities with moderate yields (H. Yoshida et al., 1988).
Synthesis of Ketamine Derivatives
In the realm of anesthetic agents, research on the synthesis of ketamine derivatives has shown the ability to create new compounds through Mannich reactions. This includes the development of novel derivatives that may have therapeutic applications, expanding the potential of ketamine in medical science (Syed Muzzammil Masaud et al., 2022).
Chemical Process Improvement
The synthesis of (4-Chlorophenyl)(cyclopropyl) methanone O-(4-nitrobenzyl)oxime, an intermediate of flucycloxuron, has been improved through a "one-pot" reaction. This process simplification and yield increase highlight the chemical's importance in the efficient production of insecticides (Gao Xue-yan, 2011).
Future Directions
Mechanism of Action
Target of Action
The primary targets of (4-Chlorophenyl)(2-methylcyclopropyl)methanamine hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like many amines, it may interact with various receptors or enzymes in the body, leading to changes in cellular function .
Pharmacokinetics
Its metabolism and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we will gain a better understanding of how this compound affects cells and tissues .
Properties
IUPAC Name |
(4-chlorophenyl)-(2-methylcyclopropyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c1-7-6-10(7)11(13)8-2-4-9(12)5-3-8;/h2-5,7,10-11H,6,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRIHGOVBFWJMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(C2=CC=C(C=C2)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354954-63-4 | |
Record name | (4-chlorophenyl)(2-methylcyclopropyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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